1-(3,5-Dichlorophenyl)propan-1-ol

Description

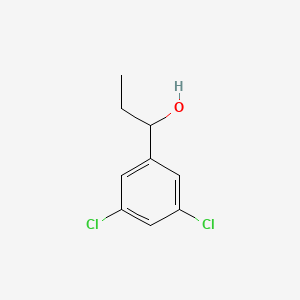

1-(3,5-Dichlorophenyl)propan-1-ol (CAS: 41248-20-8) is a chlorinated secondary alcohol featuring a propanol backbone substituted with a 3,5-dichlorophenyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structure combines the electron-withdrawing effects of chlorine atoms with the steric bulk of the aromatic ring, influencing its reactivity in catalytic reactions and derivatization processes .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDKSQHCPYGRGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343855-95-7 | |

| Record name | 1-(3,5-dichlorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 1-(3,5-dichlorophenyl)propan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the ketone precursor is hydrogenated in the presence of a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature .

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Major products formed from these reactions include the ketone, alkane, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . For instance, its structural features allow it to bind to active sites of enzymes, thereby inhibiting their activity and altering metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,5-Dichlorophenyl)propan-1-ol with analogs differing in substituents, fluorination patterns, and functional groups. Key findings are summarized in Table 1.

Substituent Effects: Chlorine vs. Fluorine

- 1-(3,5-bis(Trifluoromethyl)phenyl)propan-1-ol

This analog replaces chlorine with trifluoromethyl (-CF₃) groups, significantly enhancing electron-withdrawing properties. The compound exhibits lower melting points (51–53°C) and reduced polarity (Rf = 0.14 in 5% EtOAc/cyclohexane) compared to the dichlorophenyl derivative, likely due to increased hydrophobicity from fluorine atoms . - (1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol

Substituting chlorine with fluorine at the phenyl ring reduces steric hindrance and alters electronic properties. With a molecular weight of 206.62 g/mol, this enantiomer is synthesized via stereoselective routes for pharmaceutical applications, highlighting the role of fluorine in modulating bioavailability .

Functional Group Modifications

- 2-(3,5-Dichlorophenyl)-3,3-difluoropropan-1-ol Replacing the propanol hydroxyl group with difluoromethylene (-CF₂-) introduces conformational rigidity. This modification increases thermal stability but reduces solubility in polar solvents, as noted in fluorinated compound libraries .

- Ethyl (3,5-Dichlorophenyl)(difluoro)acetate

Esterification of the hydroxyl group shifts reactivity toward nucleophilic acyl substitution. This derivative is used in catalytic hydrogenation studies, demonstrating how functional group interconversion expands synthetic utility .

Positional Isomerism and Bioactivity

- 1-(4-Chlorophenyl)propan-1-ol

A positional isomer with a single chlorine substituent shows reduced steric and electronic effects compared to the 3,5-dichloro analog. This difference impacts binding affinity in enzyme inhibition assays, underscoring the importance of substitution patterns in drug design .

Data Table: Comparative Analysis

Key Research Findings

Electron-Withdrawing Effects : The 3,5-dichloro substitution enhances electrophilicity at the hydroxyl-bearing carbon, making it more reactive in SN2 reactions compared to fluorine-substituted analogs .

Fluorine vs. Chlorine : Fluorinated derivatives exhibit improved metabolic stability in pharmacokinetic studies but require specialized purification techniques (e.g., fluorophilic chromatography) due to low polarity .

Stereochemical Impact : Enantiomers like (1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol demonstrate divergent biological activities, emphasizing the need for asymmetric synthesis methods .

Biological Activity

1-(3,5-Dichlorophenyl)propan-1-ol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10Cl2O and a molecular weight of approximately 203.07 g/mol. The compound features a dichlorophenyl group that enhances its lipophilicity and potential interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can lead to modulation of biochemical pathways associated with inflammation, microbial resistance, and potentially cancer treatment.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It has been studied for its interactions with specific enzymes involved in inflammatory pathways, showing promise as a therapeutic agent in conditions characterized by excessive inflammation.

Receptor Binding

This compound exhibits binding affinity to various biological receptors. This binding can alter receptor activity, influencing downstream signaling pathways crucial for cellular functions .

Research Findings

Several studies have investigated the biological effects of this compound:

Case Study 1: Anti-inflammatory Effects

In a study focusing on anti-inflammatory properties, this compound was administered to animal models exhibiting inflammation. Results showed a significant reduction in pro-inflammatory cytokines, suggesting its role as an effective anti-inflammatory agent.

Case Study 2: Anticancer Activity

A separate investigation assessed the compound's efficacy against breast cancer cell lines. The results indicated that treatment with this compound led to a decrease in cell proliferation and induction of apoptosis, highlighting its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.